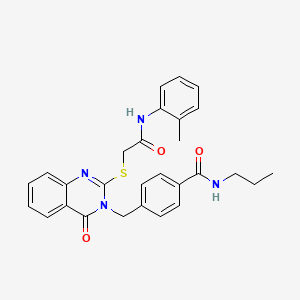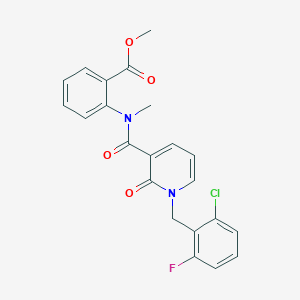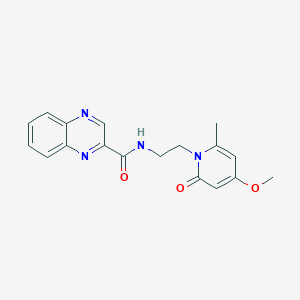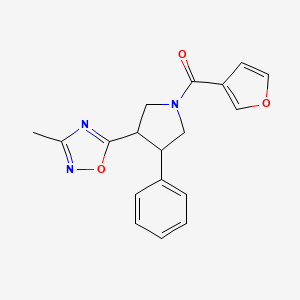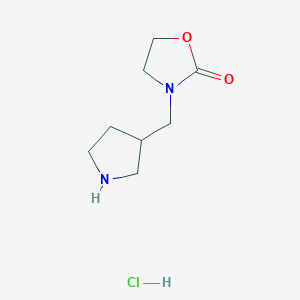
3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific compound and conditions . Pyrrolidine derivatives can undergo various reactions, including those catalyzed by palladium, which can lead to the formation of N-acyl- and N-Boc-protected pyrrolidines .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
A diastereoselective approach has been developed for the synthesis of natural pyrrolizidine products, leveraging the oxazolidinone group as a useful protecting group. This methodology culminated in the synthesis of complex natural products, demonstrating the utility of oxazolidinones in stereo- and regio-selective synthetic applications (Tang & Pyne, 2003).
Metal Complex Formation
Research shows the synthesis of a pyridine-containing oxazolidinone through atmospheric CO2 fixation, leading to metal complexes with significant cytotoxicity against cancer cell lines and catalytic efficiency in cross-coupling reactions. This highlights oxazolidinones' role in developing new metal-based catalysts and therapeutics (Sarkar et al., 2014).
Enzyme Inhibition
Oxazolidinones derived from pyrrole have been synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO) type A, showing potential as selective inhibitors for therapeutic applications (Mai et al., 2002).
Organocatalysis
Pyrrolidin-2-ylmethyl-1,2,3-triazolium salts, derived from oxazolidinone, have been synthesized and used as recyclable catalysts for enantioselective Michael additions, showing the utility of oxazolidinones in organocatalytic processes (Yacob et al., 2008).
Antibacterial Activity
Nitrogen-carbon-linked (azolylphenyl)oxazolidinones have been developed to expand the antibacterial spectrum of this class to include Gram-negative organisms, illustrating oxazolidinones' potential in addressing antibiotic resistance (Genin et al., 2000).
Catalytic Reactions
Oxazolidinones have facilitated N-arylation reactions under mild conditions, demonstrating their utility in synthetic chemistry for constructing complex molecular architectures (Bhunia, De, & Ma, 2022).
Zukünftige Richtungen
The future directions in the research and development of pyrrolidine derivatives like “3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride” could involve exploring new synthetic strategies and investigating the influence of different substituents on biological activity . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-8-10(3-4-12-8)6-7-1-2-9-5-7;/h7,9H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELWNIAXGSMDTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCOC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


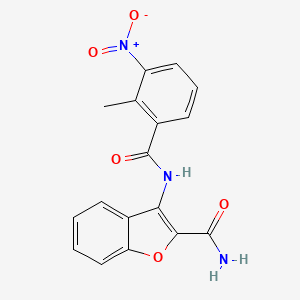
![1-Oxa-6-azaspiro[3.4]octane acetate](/img/structure/B2406785.png)
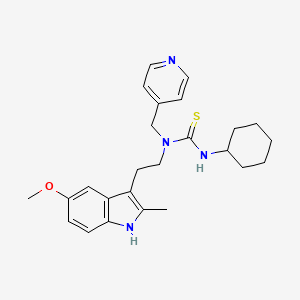
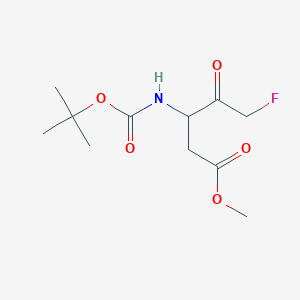
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2406792.png)
![N-(2,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2406794.png)
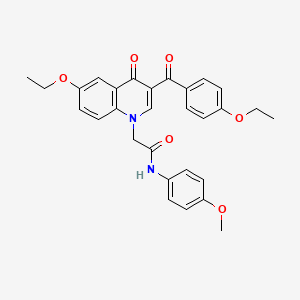
![5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B2406799.png)
